Methyl 1-(2-formylphenyl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of Methyl 1-(2-formylphenyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with formyl and ester groups under specific conditions. One common method involves the use of SnCl₂ and NaOAc in THF to achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the formyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-formylphenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
- Piperidine-2-carboxylic acid
- 1-(2-Formylphenyl)piperidine
- Methyl piperidine-2-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its combination of formyl and ester groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
647840-92-4 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 1-(2-formylphenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)13-8-4-5-9-15(13)12-7-3-2-6-11(12)10-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
ZQYFQTPETWZEOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CC=CC=C2C=O |
Origin of Product |
United States |
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